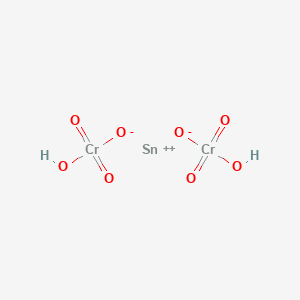
Tin chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin chromate is an inorganic compound with the chemical formula SnCrO₄. It is composed of tin (Sn) and chromate (CrO₄) ions. This compound is known for its vibrant yellow color and is primarily used as a pigment in various industrial applications. This compound is also recognized for its corrosion-resistant properties, making it valuable in protective coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin chromate can be synthesized through a precipitation reaction. One common method involves reacting a soluble tin salt, such as tin(II) chloride (SnCl₂), with a soluble chromate salt, such as potassium chromate (K₂CrO₄). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{SnCl}_2 + \text{K}_2\text{CrO}_4 \rightarrow \text{SnCrO}_4 + 2\text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of tin(II) chloride and potassium chromate under controlled conditions to ensure the purity and consistency of the product. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of both tin and chromate ions. For example, in acidic conditions, chromate ions can be reduced to chromium(III) ions.
Substitution Reactions: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize tin(II) to tin(IV) in the presence of chromate ions.
Reducing Agents: Zinc (Zn) can reduce chromate ions to chromium(III) ions in acidic conditions.
Major Products Formed:
Chromium(III) Compounds: Reduction of chromate ions typically results in the formation of chromium(III) compounds.
Tin(IV) Compounds: Oxidation of tin(II) can lead to the formation of tin(IV) compounds.
Aplicaciones Científicas De Investigación
Tin chromate has a wide range of applications in scientific research:
Chemistry: Used as a pigment and corrosion inhibitor in various chemical processes.
Biology: Investigated for its potential use in biological staining techniques.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Widely used in the production of corrosion-resistant coatings for metals, particularly in the aerospace and automotive industries.
Mecanismo De Acción
The primary mechanism by which tin chromate exerts its effects is through its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. The chromate ions in this compound play a crucial role in this process by undergoing redox reactions that enhance the stability and durability of the protective coating.
Comparación Con Compuestos Similares
Zinc Chromate (ZnCrO₄): Like tin chromate, zinc chromate is used as a pigment and corrosion inhibitor. zinc chromate is more commonly used in aerospace applications due to its superior corrosion resistance.
Lead Chromate (PbCrO₄): Another similar compound, lead chromate, is also used as a pigment. due to its toxicity, its use has been significantly reduced in favor of less harmful alternatives like this compound.
Uniqueness of this compound: this compound is unique in its balance of effective corrosion resistance and lower toxicity compared to other chromate compounds. Its vibrant yellow color also makes it a valuable pigment in various industrial applications.
Propiedades
Número CAS |
38455-77-5 |
|---|---|
Fórmula molecular |
Cr2H2O8Sn |
Peso molecular |
352.71 g/mol |
Nombre IUPAC |
hydroxy-oxido-dioxochromium;tin(2+) |
InChI |
InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2 |
Clave InChI |
BXHKBAZWBFREMH-UHFFFAOYSA-L |
SMILES canónico |
O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
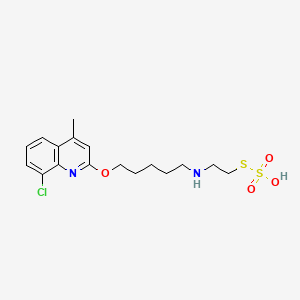
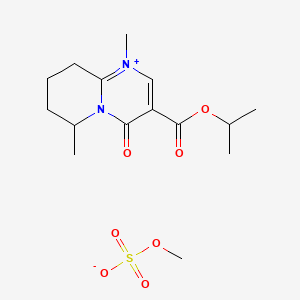
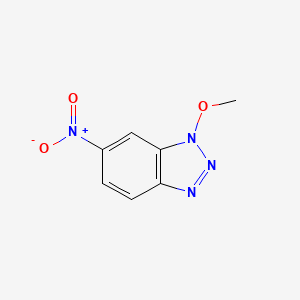
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
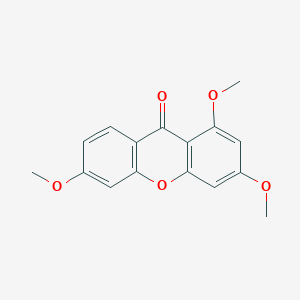
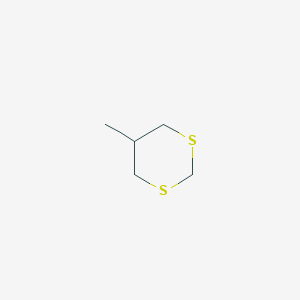
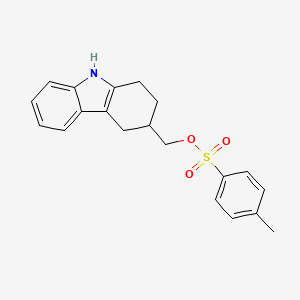
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
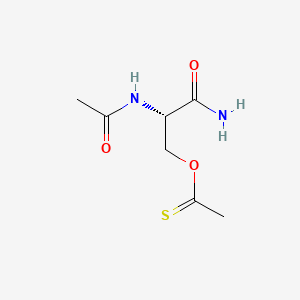
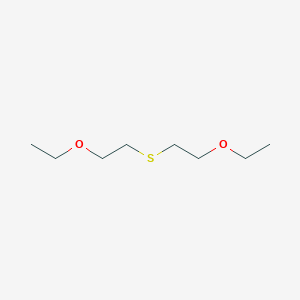
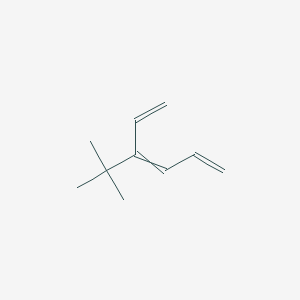
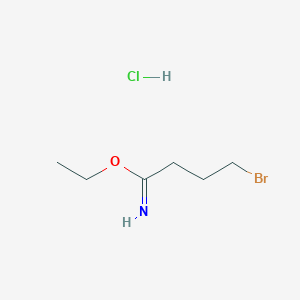
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
